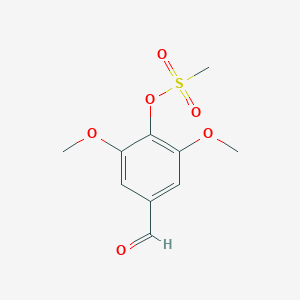![molecular formula C15H12FNO3S B395067 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 385382-63-8](/img/structure/B395067.png)
2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds containing fluorine, such as 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid, are synthesized for their potential use in creating new biologically active molecules. For instance, fluorinated thiadiazolotriazinones have been investigated for their antibacterial properties, highlighting the significance of fluorine-containing compounds in medicinal chemistry (Holla, Bhat, & Shetty, 2003). These studies utilize fluorophenyl groups as pharmacophores, indicating the pivotal role of such structures in drug development.
Moreover, research into the quantitative structure-metabolism relationships for substituted benzoic acids, including those with fluorine substituents, provides insight into their metabolic fate in biological systems. This kind of study is crucial for understanding how these compounds are processed in the body, which is essential for the development of pharmaceuticals (Ghauri et al., 1992).
Biological Applications
The biological activities of fluorine-containing benzoic acids and their derivatives have been extensively studied. For example, derivatives of benzoic acid have been evaluated for their antimicrobial properties, indicating potential applications in treating infections (Komurcu et al., 1995). These studies underscore the therapeutic potential of such compounds, particularly in addressing antibiotic resistance.
Additionally, compounds derived from fluorobenzoic acids have been synthesized as prodrugs for targeted cancer therapy, illustrating the use of these molecules in developing more effective and selective cancer treatments (Springer, Niculescu-Duvaz, & Pedley, 1994). This research demonstrates the utility of fluorine-containing benzoic acids in creating compounds that can be activated at tumor sites, reducing the side effects associated with traditional chemotherapy.
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated
Mode of Action
Based on its structural similarity to other acylaminobenzoic acid derivatives , it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions. This could potentially lead to changes in the conformation or function of the target molecules.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . The downstream effects of these potential interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.
Propiedades
IUPAC Name |
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-11-6-2-3-7-12(11)17-14(18)9-21-13-8-4-1-5-10(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTPQGNCZGARQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-6-hydroxy-4-(4-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B394987.png)
![Methyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B394988.png)
![2-(benzylsulfanyl)-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B394990.png)


![5-bromo-N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B394993.png)

![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)
![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)
![4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394999.png)
![4-{5-[1-(4-Chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395000.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395002.png)
![4-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395004.png)
